molecular formula C18H27BrN2O2 B12446067 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine CAS No. 887590-90-1

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine

Cat. No.: B12446067
CAS No.: 887590-90-1
M. Wt: 383.3 g/mol
InChI Key: LFLCLGISMPCQMA-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for this compound is tert-butyl 3-({[2-(3-bromophenyl)ethyl]amino}methyl)pyrrolidine-1-carboxylate . This nomenclature reflects the pyrrolidine ring substituted at the 3-position with an aminomethyl group, which is further modified by a 2-(3-bromophenyl)ethyl chain. The Boc group, a common protecting group in peptide synthesis, is attached to the pyrrolidine nitrogen. Alternative designations include 1-Boc-3-[(2-(3-bromo-phenyl)ethylamino)methyl]pyrrolidine and abbreviated forms emphasizing its Boc-protected status and bromophenyl substituent.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₁₈H₂₇BrN₂O₂ , with a molecular weight of 383.32 g/mol . This formula accounts for the 18 carbon atoms, 27 hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms in its structure. The stereochemical configuration at the pyrrolidine ring’s 3-position is not explicitly specified in available data, suggesting that the compound may exist as a racemic mixture or that synthetic routes produce a single enantiomer depending on the starting materials. For instance, analogous compounds such as (S)-1-Boc-3-aminopyrrolidine demonstrate the importance of chirality in synthetic applications, though the exact stereochemistry of this derivative requires further experimental validation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887590-90-1

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 3-[[2-(3-bromophenyl)ethylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-15(13-21)12-20-9-7-14-5-4-6-16(19)11-14/h4-6,11,15,20H,7-10,12-13H2,1-3H3

InChI Key

LFLCLGISMPCQMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNCCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent reactions.

    Attachment of the 3-Bromo-Phenyl Group:

    Final Assembly: The final step involves the coupling of the pyrrolidine ring with the 3-bromo-phenyl group through an ethylamino linker.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine, enabling further functionalization.

Reaction ConditionsReagents/CatalystsProduct/OutcomeYieldSource
Trifluoroacetic acid (TFA)TFA in dichloromethaneFree pyrrolidine amine for subsequent alkylation/acylation>90%
Hydrochloric acid (HCl)4M HCl in dioxaneDeprotection at ambient temperature85–90%

Mechanism : Acidic hydrolysis of the Boc carbamate via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group.

Bromophenyl Reactivity

The 3-bromophenyl group participates in cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Coupling

Reaction PartnersConditionsProductYieldSource
Arylboronic acidsPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives for drug intermediates70–85%
Vinylboronic estersPdCl₂(dppf), K₃PO₄, THFStyrenylated pyrrolidine analogs65%

Key Insight : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling to construct complex aromatic systems.

Nucleophilic Aromatic Substitution

NucleophileConditionsProductYieldSource
Sodium methoxideDMF, 120°C, 12hMethoxy-substituted pyrrolidine derivative55%
PiperidineCuI, K₂CO₃, DMSO, 100°CAminated pyrrolidine60%

Ethylamino Group Reactions

The ethylamino side chain undergoes alkylation, acylation, and condensation reactions.

Alkylation

Alkylating AgentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 50°CTertiary amine derivative75%
Benzyl chlorideNaH, THF, 0°C → rtN-Benzyl-pyrrolidine analog80%

Acylation

Acylating AgentConditionsProductYieldSource
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CAcetamide derivative85%
Benzoyl chloridePyridine, CHCl₃, refluxBenzamide-functionalized compound78%

Methylpyrrolidine Functionalization

The pyrrolidine ring’s methyl group can be oxidized or halogenated for further derivatization.

Reaction TypeConditionsProductYieldSource
BrominationNBS, AIBN, CCl₄, 80°CBromomethyl-pyrrolidine66%
Oxidation (to ketone)KMnO₄, H₂O, 0°CPyrrolidinone50%

Example Protocol : Bromination using N-bromosuccinimide (NBS) and radical initiator AIBN in carbon tetrachloride yields bromomethyl derivatives for click chemistry .

Scientific Research Applications

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, while the 3-bromo-phenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Ring Modifications: Pyrrolidine vs. Piperidine Derivatives

The compound’s pyrrolidine core (5-membered ring) distinguishes it from piperidine analogs (6-membered ring). For instance, 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine (CAS 887587-34-0) shares the ethylamino-methyl-bromophenyl side chain but exhibits a piperidine backbone, altering steric accessibility and conformational flexibility . Piperidine derivatives generally exhibit higher boiling points (e.g., 463.3±40.0 °C predicted for a related piperidine compound ) compared to pyrrolidine analogs due to increased molecular mass and ring stability.

Table 1: Core Ring Comparison
Compound Core Structure Molecular Weight (g/mol) Predicted Boiling Point (°C)
Target Pyrrolidine Derivative Pyrrolidine 397.35 Not Available
1-Boc-4-[2-(3-Bromo-Phenyl)-Ethylamino]-Piperidine Piperidine 383.32 463.3±40.0

Positional Isomerism in Substituents

The 3-bromo-phenyl substitution in the target compound contrasts with 4-bromo-phenyl analogs. For example, 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine (CAS 887587-34-0) demonstrates how bromine position affects electronic properties.

Table 2: Bromophenyl Substitution Effects
Compound Bromine Position Molecular Formula pKa (Predicted)
Target Compound 3-Bromo C19H29BrN2O2 Not Available
4-Bromo-Piperidine Analog 4-Bromo C19H29BrN2O2 9.67±0.20

Functional Group Variations: Bromomethyl vs. Ethylamino-Methyl

The target compound’s ethylamino-methyl group differentiates it from simpler bromomethyl derivatives. 1-Boc-3-(bromomethyl)pyrrolidine (CAS 305329-97-9) lacks the ethylamino-phenyl chain but retains the Boc-protected pyrrolidine core. This bromomethyl variant is a key intermediate in alkylation reactions, whereas the ethylamino group in the target compound enables hydrogen bonding and amine-specific interactions .

Table 3: Functional Group Comparison
Compound Functional Group CAS Number Similarity Score (to Target)
1-Boc-3-(Bromomethyl)pyrrolidine Bromomethyl 305329-97-9 1.00
(R)-1-Boc-3-(Bromomethyl)pyrrolidine Bromomethyl (chiral) 1067230-65-2 1.00
N-Boc-3-(Bromomethyl)piperidine Bromomethyl (piperidine) 193629-39-9 0.94

Biological Activity

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine (CAS No. 887590-90-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

This compound has been identified as a potential inhibitor for various biological targets, particularly in the context of neurodegenerative diseases and cancer. The compound's structural features allow it to interact with specific receptors and enzymes, leading to diverse biological effects.

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially through the inhibition of sphingomyelinases, which are implicated in neurodegenerative disorders such as Alzheimer's disease .
  • Antioxidant Activity : The presence of the bromophenyl group suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, which is crucial for treating chronic diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrolidine derivatives reveal that modifications in the side chains significantly influence biological activity. For instance:

  • Bromine Substitution : The introduction of a bromine atom at the para position on the phenyl ring enhances binding affinity to target proteins.
  • Boc Group : The presence of the tert-butoxycarbonyl (Boc) group is essential for maintaining solubility and stability in biological systems.

Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of this compound in a mouse model of Alzheimer's disease. The compound was administered at varying doses, demonstrating significant improvements in cognitive function and reductions in amyloid plaque formation compared to control groups .

Study 2: Inhibition of Sphingomyelinase Activity

In vitro assays revealed that the compound effectively inhibited neutral sphingomyelinase (nSMase), a critical enzyme involved in sphingolipid metabolism. This inhibition was associated with decreased exosome release from neuronal cells, suggesting a mechanism for its neuroprotective effects .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AnSMase Inhibition0.5
Compound BAntioxidant1.2
Compound CAnti-inflammatory0.8

Table 2: Structure Modifications and Corresponding Activities

ModificationChange DescriptionActivity Impact
Bromine SubstitutionAdded to phenyl ringIncreased receptor binding
Boc Group PresenceMaintains solubilityEnhanced bioavailability

Q & A

Q. What are the recommended safety protocols for handling 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Waste Disposal: Segregate chemical waste and collaborate with certified disposal agencies to comply with environmental regulations. Avoid releasing residues into drains .
  • Storage: Store in sealed containers away from ignition sources and static electricity. Maintain ambient temperature in dry, ventilated areas .
  • Contingency Plans: For spills, use inert absorbents (e.g., sand) and avoid water to prevent contamination spread .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm the Boc-protected pyrrolidine backbone and bromophenyl substituents. Compare coupling constants to differentiate axial/equatorial substituents .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., via ESI-HRMS) to validate the presence of bromine isotopes (characteristic 1:1 ratio for 79^{79}Br and 81^{81}Br) .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretching (~1680–1720 cm1^{-1}) from the Boc group and amine N–H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods be integrated into the design of efficient synthetic routes for this compound?

Methodological Answer:

  • Reaction Pathway Prediction: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states for key steps like Boc protection or alkylation .
  • Condition Optimization: Apply machine learning to analyze experimental parameters (e.g., solvent polarity, temperature) and predict optimal yields. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency .
  • Data-Driven Feedback: Integrate experimental results into computational workflows to refine predictive models iteratively (e.g., adjusting steric/electronic parameters for regioselectivity) .

Q. What strategies can resolve contradictions in NMR data when confirming the substitution pattern on the pyrrolidine ring?

Methodological Answer:

  • 2D NMR Techniques: Use 1^1H-13^{13}C HSQC and HMBC to correlate protons with adjacent carbons, clarifying connectivity between the ethylamino-methyl group and the pyrrolidine ring .
  • Variable Temperature NMR: Resolve overlapping signals by altering temperature to shift dynamic equilibria (e.g., rotamers of the Boc group) .
  • Synthetic Controls: Prepare derivatives (e.g., replacing bromophenyl with inert substituents) to isolate spectral contributions of specific functional groups .

Q. How can researchers address low yields in the alkylation step during the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack efficiency in biphasic systems .
  • Stoichiometric Adjustments: Optimize the molar ratio of the ethylamine precursor to the pyrrolidine scaffold to reduce side reactions (e.g., over-alkylation) .
  • In Situ Monitoring: Use LC-MS to track intermediate formation and adjust reaction time dynamically to prevent decomposition .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between predicted and observed reaction outcomes in the synthesis of this compound?

Methodological Answer:

  • Root-Cause Analysis:
    • Purity Assessment: Verify starting material purity via HPLC to rule out impurities affecting reactivity .
    • Steric Effects: Use molecular modeling (e.g., Gaussian) to evaluate steric hindrance at the pyrrolidine N-center, which may impede alkylation .
    • Competing Pathways: Conduct kinetic studies (e.g., reaction profiling) to identify side reactions (e.g., elimination vs. substitution) .

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